molecular formula C17H14F2N2O3S B2751761 N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-difluorobenzamide CAS No. 868370-55-2

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-difluorobenzamide

Cat. No. B2751761
CAS RN: 868370-55-2
M. Wt: 364.37
InChI Key: VZNQCPNNWHYGQZ-JZJYNLBNSA-N
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Description

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-difluorobenzamide, also known as DMFBA, is a synthetic compound that has been studied for its potential use in scientific research. DMFBA is a member of the benzothiazole family of compounds and has been found to have interesting properties that make it useful in a variety of applications.

Scientific Research Applications

Epoxide and Ketene Acetal Research

Research on epoxides of ketene acetals, including structures similar to the query compound, indicates significant interest in understanding their chemical reactivity and potential applications in synthetic chemistry. For example, studies have shown the synthesis and characterization of unique oxiranes and their potential in creating novel chemical entities (Dawid, Venneri, & Warkentin, 2001).

Antimicrobial Applications

Benzothiazole derivatives have been explored for their antimicrobial properties. A study synthesized and evaluated fluorobenzamides containing thiazole and thiazolidine, demonstrating promising antimicrobial activity against a range of bacterial and fungal strains (Desai, Rajpara, & Joshi, 2013). This research highlights the potential of benzothiazole derivatives in developing new antimicrobial agents.

Photochemical and Photophysical Studies

The design and development of functionalized unsymmetrical benzothiazole squaraine organic sensitizers for near-IR harvesting demonstrate the application of benzothiazole derivatives in dye-sensitized solar cells (DSSCs) and their utility in harnessing solar energy (Kim, Mor, Paulose, Varghese, Baik, & Grimes, 2010).

properties

IUPAC Name

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O3S/c1-21-14-11(23-2)7-8-12(24-3)15(14)25-17(21)20-16(22)13-9(18)5-4-6-10(13)19/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNQCPNNWHYGQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2SC1=NC(=O)C3=C(C=CC=C3F)F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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